4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
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Overview
Description
4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester is a pyrimidinecarboxylic acid.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methodologies : Research has explored various synthesis methodologies for compounds structurally related to the specified chemical. For instance, the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases resulted in a product due to intramolecular cyclization (Remizov et al., 2019). Similarly, the synthesis of thieno[2,3‐d]pyrimidines involved the direct formation of related esters from various precursors, demonstrating the versatility in synthetic approaches (Santilli et al., 1971).
Crystal Structure and Properties : The crystal structure and properties of related compounds have been extensively studied. For example, the synthesis, crystal structure, and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives offer insights into molecular conformations and intermolecular interactions (Stolarczyk et al., 2018). Additionally, studies on ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate have contributed to understanding nonlinear optical properties and molecular structures (Dhandapani et al., 2017).
Biomedical Research
Antiallergenic Activity : Certain derivatives, including esters of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid, have shown potential antiallergenic activities, as demonstrated in tests like the rat passive cutaneous anaphylaxis test (Temple et al., 1979).
Cytotoxicity Studies : Research has also delved into the cytotoxic properties of structurally related compounds. For example, the study of 4-thiopyrimidine derivatives and their effects on various cell lines provides valuable data on their potential therapeutic applications (Stolarczyk et al., 2018).
Chemical Properties and Reactions
Chemical Reactivity : The chemical reactivity of similar compounds has been a subject of interest. Studies have shown diverse reactions leading to the formation of various derivatives, highlighting the compound's versatility in chemical transformations (Santilli et al., 1971).
Molecular Structure Analysis : The analysis of molecular structure through methods like X-ray diffraction, FT-IR, and NMR spectroscopy has been pivotal in understanding the properties of these compounds (Dhandapani et al., 2017).
Properties
Molecular Formula |
C19H19ClN2O3S |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
ethyl 4-[5-(3-chloro-2-methylphenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H19ClN2O3S/c1-4-24-18(23)16-11(3)21-19(26)22-17(16)15-9-8-14(25-15)12-6-5-7-13(20)10(12)2/h5-9,17H,4H2,1-3H3,(H2,21,22,26) |
InChI Key |
YBOLUDTXMSDTRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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